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Compound of Interest

Compound Name: 7-Bromo-2-methylbenzo[d]oxazole

Cat. No.: B582238 Get Quote

7-Bromo-2-methylbenzo[d]oxazole: A Technical
Guide
CAS Number: 1239489-82-7

This technical guide provides a comprehensive overview of 7-Bromo-2-
methylbenzo[d]oxazole, a heterocyclic building block with potential applications in

pharmaceutical research and development. Due to the limited availability of specific

experimental data in peer-reviewed literature, this guide combines information from commercial

suppliers with established chemical principles and data from related compounds to offer a

valuable resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties
7-Bromo-2-methylbenzo[d]oxazole is a solid, bromine-substituted heterocyclic compound. Its

core structure, the benzoxazole ring, is a key pharmacophore found in numerous biologically

active molecules. The presence of a bromine atom can significantly influence the compound's

physicochemical properties, such as lipophilicity, and may offer a handle for further chemical

modifications through cross-coupling reactions.
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Property Value Source

CAS Number 1239489-82-7 Various Suppliers

Molecular Formula C₈H₆BrNO Various Suppliers

Molecular Weight 212.04 g/mol Various Suppliers

Appearance Solid Various Suppliers

Purity 95% - 99% Various Suppliers

InChI
1S/C8H6BrNO/c1-5-10-7-4-2-

3-6(9)8(7)11-5/h2-4H,1H3
Sigma-Aldrich[1]

InChI Key
BKDLGCJXIKUIRB-

UHFFFAOYSA-N
Sigma-Aldrich[1]

Storage
Sealed in dry, room

temperature
Sigma-Aldrich[1]

Synthesis
While a specific, detailed experimental protocol for the synthesis of 7-Bromo-2-
methylbenzo[d]oxazole is not extensively documented in peer-reviewed literature, a plausible

and widely used method for the formation of 2-methylbenzoxazoles is the cyclization of the

corresponding 2-aminophenol derivative. The proposed synthesis of 7-Bromo-2-
methylbenzo[d]oxazole would involve the reaction of 2-amino-6-bromophenol with an

acetylating agent, such as acetic anhydride or acetyl chloride.

Proposed Experimental Protocol:
Reaction: Cyclization of 2-amino-6-bromophenol with acetic anhydride.

Reagents and Materials:

2-amino-6-bromophenol

Acetic anhydride

Glacial acetic acid (as solvent)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.researchgate.net/publication/361799002_Synthesis_of_Novel_Benzoxazole_Derivatives_Exploration_of_Their_Possible_Pharmacological_Profiles_with_Computational_Studies
https://www.researchgate.net/publication/361799002_Synthesis_of_Novel_Benzoxazole_Derivatives_Exploration_of_Their_Possible_Pharmacological_Profiles_with_Computational_Studies
https://www.researchgate.net/publication/361799002_Synthesis_of_Novel_Benzoxazole_Derivatives_Exploration_of_Their_Possible_Pharmacological_Profiles_with_Computational_Studies
https://www.benchchem.com/product/b582238?utm_src=pdf-body
https://www.benchchem.com/product/b582238?utm_src=pdf-body
https://www.benchchem.com/product/b582238?utm_src=pdf-body
https://www.benchchem.com/product/b582238?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b582238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sodium bicarbonate solution (for workup)

Ethyl acetate (for extraction)

Anhydrous magnesium sulfate (for drying)

Round-bottom flask

Reflux condenser

Stirring apparatus

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-

amino-6-bromophenol (1 equivalent) in glacial acetic acid.

To the stirred solution, add acetic anhydride (1.1 to 1.5 equivalents) dropwise.

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of

the reaction can be monitored by Thin Layer Chromatography (TLC).

After completion, allow the reaction mixture to cool to room temperature.

Pour the cooled mixture into a beaker of ice water and stir until any excess acetic anhydride

has hydrolyzed.

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until

the effervescence ceases.

Extract the aqueous mixture with ethyl acetate (3 x volumes).

Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.

The crude product can be purified by column chromatography on silica gel or by

recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
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Proposed Synthetic Workflow for 7-Bromo-2-methylbenzo[d]oxazole

Starting Materials

2-amino-6-bromophenol

Reaction Mixture

Acetic Anhydride

Reflux

Heat (2-4h)

Workup

Cooling & Neutralization

Extraction

Ethyl Acetate

Purification

Column Chromatography/Recrystallization

Final Product

Isolated 7-Bromo-2-methylbenzo[d]oxazole

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 7-Bromo-2-methylbenzo[d]oxazole.
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Spectroscopic Data
Experimental spectroscopic data for 7-Bromo-2-methylbenzo[d]oxazole is not readily

available in the public domain. The following tables provide predicted ¹H and ¹³C NMR data and

expected characteristics for IR and Mass Spectrometry.

Predicted NMR Data
Predicted ¹H NMR (CDCl₃, 400 MHz) Predicted ¹³C NMR (CDCl₃, 100 MHz)

Chemical Shift (ppm) Assignment

~ 7.5 (d) H4

~ 7.2 (t) H5

~ 7.4 (d) H6

~ 2.6 (s) -CH₃

Note: Predicted values are estimates and may differ from experimental results.

Expected IR and Mass Spectrometry Data
Spectroscopy Expected Characteristics

IR (Infrared)

~ 1640-1660 cm⁻¹ (C=N stretch), ~ 1500-1600

cm⁻¹ (aromatic C=C stretch), ~ 1250 cm⁻¹ (C-O

stretch), ~ 550-750 cm⁻¹ (C-Br stretch).

MS (Mass Spec.)

Molecular ion (M⁺) peak at m/z 211 and M+2

peak at m/z 213 with approximately equal

intensity, characteristic of a monobrominated

compound. Fragmentation may involve the loss

of a methyl group or cleavage of the oxazole

ring.

Potential Biological and Pharmacological Relevance
While no specific biological studies on 7-Bromo-2-methylbenzo[d]oxazole have been

published, the benzoxazole scaffold is of significant interest in medicinal chemistry due to its

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b582238?utm_src=pdf-body
https://www.benchchem.com/product/b582238?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b582238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


wide range of pharmacological activities.[2] Derivatives of benzoxazole have been reported to

exhibit anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2] The introduction

of a bromine atom at the 7-position may modulate these activities and provide a vector for

further structural modifications.

Potential Applications of 7-Bromo-2-methylbenzo[d]oxazole

Chemical Derivatization

Potential Therapeutic Areas (based on Benzoxazole Scaffold)

7-Bromo-2-methylbenzo[d]oxazole

Suzuki, Heck, etc.
(at C7-Br)

Modification of
2-methyl group

Anti-inflammatory Anticancer Antimicrobial Antiviral

Click to download full resolution via product page

Caption: Potential derivatization and therapeutic applications of 7-Bromo-2-
methylbenzo[d]oxazole.

Conclusion
7-Bromo-2-methylbenzo[d]oxazole is a valuable building block for the synthesis of more

complex molecules in the field of drug discovery. Although specific experimental and biological

data for this compound are scarce in the public domain, its structural features suggest

significant potential for the development of novel therapeutic agents. This technical guide

provides a foundational understanding of its properties, a plausible synthetic route, and an

overview of the potential applications based on the well-documented activities of the

benzoxazole class of compounds. Further research is warranted to fully elucidate the chemical

and biological profile of this compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10504014/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10504014/
https://www.benchchem.com/product/b582238?utm_src=pdf-body-img
https://www.benchchem.com/product/b582238?utm_src=pdf-body
https://www.benchchem.com/product/b582238?utm_src=pdf-body
https://www.benchchem.com/product/b582238?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b582238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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